molecular formula C22H31N5O8S B13835603 Ac-Asp-Tyr-Met-Gly-NH2

Ac-Asp-Tyr-Met-Gly-NH2

Cat. No.: B13835603
M. Wt: 525.6 g/mol
InChI Key: LVFXPIKOKVBRPB-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ac-Asp-Tyr-Met-Gly-NH2 is a peptide consisting of five amino acids: acetylated aspartic acid, tyrosine, methionine, glycine, and an amide group at the C-terminus. This peptide sequence is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Tyr-Met-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, aspartic acid, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (tyrosine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for methionine and glycine.

    Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-Asp-Tyr-Met-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for the oxidation of methionine.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for the reduction of disulfide bonds.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Ac-Asp-Tyr-Met-Gly-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-Asp-Tyr-Met-Gly-NH2 depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide hormone with a similar sequence but different biological functions.

    Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: An eight-membered oligopeptide with different amino acid composition and potential activities.

Uniqueness

Ac-Asp-Tyr-Met-Gly-NH2 is unique due to its specific sequence and potential biological activities. Its acetylated N-terminus and amidated C-terminus can influence its stability and interactions with biological targets, making it distinct from other peptides with similar sequences.

Properties

Molecular Formula

C22H31N5O8S

Molecular Weight

525.6 g/mol

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H31N5O8S/c1-12(28)25-17(10-19(31)32)22(35)27-16(9-13-3-5-14(29)6-4-13)21(34)26-15(7-8-36-2)20(33)24-11-18(23)30/h3-6,15-17,29H,7-11H2,1-2H3,(H2,23,30)(H,24,33)(H,25,28)(H,26,34)(H,27,35)(H,31,32)/t15-,16-,17-/m0/s1

InChI Key

LVFXPIKOKVBRPB-ULQDDVLXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.